4-Bromo-3-nitro-1H-pyrazole is an aromatic compound characterized by the presence of a bromine atom and a nitro group attached to a pyrazole ring. Its chemical formula is , and it has a molar mass of approximately 191.97 g/mol. The compound is notable for its crystalline structure, which has been studied using X-ray diffraction techniques, revealing a monoclinic crystal system with specific lattice parameters .
These reactions make 4-Bromo-3-nitro-1H-pyrazole a versatile intermediate in organic synthesis.
The biological activity of 4-Bromo-3-nitro-1H-pyrazole has garnered interest due to its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Studies suggest that compounds with similar structures exhibit significant biological effects, including inhibition of certain enzymes and modulation of cellular pathways .
The synthesis of 4-Bromo-3-nitro-1H-pyrazole typically involves the following methods:
4-Bromo-3-nitro-1H-pyrazole finds applications in various fields:
Interaction studies involving 4-Bromo-3-nitro-1H-pyrazole focus on its binding affinities with biological targets. Research indicates that the compound may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions are essential for understanding its potential therapeutic roles and side effects .
Several compounds share structural similarities with 4-Bromo-3-nitro-1H-pyrazole, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Bromo-5-methyl-3-nitro-1H-pyrazole | 70951-96-1 | 0.86 | Methyl substitution at position 5 |
4-Bromo-1-methyl-1H-pyrazol-3-amine | 146941-72-2 | 0.66 | Amine group at position 3 |
3-Nitro-1H-pyrazole-4-carbonitrile | 39205-87-3 | 0.59 | Different functional groups |
3-Bromo-4-nitro-1H-pyrazole | 784193-37-9 | Similar structure but different substitution pattern | |
3-Bromo-1-methyl-4-nitro-1H-pyrazole | 89607-15-8 | 0.92 | Methyl substitution at position 1 |
These compounds highlight the diversity within the pyrazole family while underscoring the unique characteristics of 4-Bromo-3-nitro-1H-pyrazole, particularly its specific substituents which influence its chemical reactivity and biological activity .
Single crystal X-ray diffraction analysis of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has provided comprehensive structural data that elucidates the molecular arrangement and intermolecular interactions within the crystal lattice [1] [2]. The X-ray diffraction studies were conducted at 200 Kelvin using Molybdenum Kα radiation with a wavelength of 0.71073 Ångströms, employing a Bruker APEX-II diffractometer with φ and ω-scans [1].
The crystal structure determination achieved excellent data quality with 16,034 measured reflections yielding 1,646 unique reflections with an Rint value of 0.048 [1]. The structure was solved using direct methods and refined by full-matrix least-squares procedures, resulting in highly reliable structural parameters. The completeness of data collection exceeded 99% up to a maximum θ angle of 26.4 degrees, ensuring comprehensive coverage of reciprocal space [1].
The crystal packing analysis reveals that 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid molecules arrange in distinct layers within the monoclinic crystal structure [1]. These layers are stabilized by an extensive network of hydrogen bonding interactions involving the pyrazole nitrogen-hydrogen donor groups, carboxylic acid functionalities, nitro group acceptors, and water molecules [1]. Notably, the crystal structure shows no significant intermolecular contacts between the layers, with the primary stabilizing forces being confined within individual layers [1].
The diffraction studies demonstrate that the bromine atom and the oxygen atom (O4) of the nitro group do not participate in significant non-covalent contacts, despite being strong hydrogen bond acceptors [1] [3]. This observation contrasts with related brominated pyrazole structures where bromine-bromine contacts of type I are commonly observed [1]. The absence of Br···Br interactions in this particular structure suggests that the hydrogen bonding network dominates the crystal packing arrangement.
Crystallographic Parameter | Value |
---|---|
Chemical Formula | C₄H₂N₃BrO₄·H₂O |
Crystal System | Monoclinic |
Space Group | P2₁/c (No. 14) |
Temperature | 200 K |
Radiation | Mo Kα (0.71073 Å) |
Measured Reflections | 16,034 |
Unique Reflections | 1,646 |
Completeness | >99% |
R factor | 0.0379 |
The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate belongs to the monoclinic crystal system with space group P2₁/c (number 14) [1] [2] [4]. This space group is one of the most common in organic crystal structures and is characterized by a primitive lattice with a 2₁ screw axis along the b-direction and a c-glide plane perpendicular to the b-axis [1].
The unit cell parameters have been precisely determined through least-squares refinement of the diffraction data, yielding the following dimensions:
The unit cell volume is calculated as 809.3(4) cubic Ångströms [1] [2] [4], accommodating Z = 4 formula units within the asymmetric unit. This Z value indicates that there are four complete molecular units of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate within each unit cell.
The β angle of 100.145(11) degrees represents a relatively small deviation from orthogonal geometry, indicating a nearly rectangular unit cell with only slight monoclinic distortion [1]. This geometric arrangement facilitates efficient packing of the molecules while maintaining the hydrogen bonding networks that stabilize the crystal structure.
The unit cell dimensions reveal important insights into the molecular packing efficiency. The a-axis length of 7.177 Ångströms corresponds approximately to the width of a single molecule including its hydrogen bonding envelope, while the b and c-axis lengths accommodate the molecular length and intermolecular spacing required for optimal packing [1].
Unit Cell Parameter | Value | Standard Deviation |
---|---|---|
a | 7.177 Å | ±0.002 Å |
b | 10.999 Å | ±0.003 Å |
c | 10.414 Å | ±0.003 Å |
β | 100.145° | ±0.011° |
Volume | 809.3 ų | ±0.4 ų |
Z | 4 | - |
The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate exhibits a sophisticated network of hydrogen bonding interactions that serves as the primary driving force for crystal packing and stability [1]. The supramolecular assembly is characterized by multiple types of hydrogen bonds involving the pyrazole nitrogen-hydrogen donors, carboxylic acid groups, nitro group acceptors, and water molecules.
The hydrogen bonding network comprises four distinct intermolecular interactions that form layers of molecules within the crystal structure [1]:
N1-H1···O1ⁱ: This represents the classical pyrazole nitrogen-hydrogen to carboxylic acid oxygen interaction with a donor-acceptor distance of 1.94 Ångströms and an angle of 151 degrees [1].
O2-H2···O5ⁱⁱ: The carboxylic acid hydroxyl group forms a strong hydrogen bond with the water molecule oxygen at a distance of 1.80 Ångströms with an optimal angle of 174 degrees [1].
O5-H3···N2ⁱⁱⁱ: The water molecule acts as a hydrogen bond donor to the pyrazole nitrogen acceptor with a distance of 2.12 Ångströms and an angle of 165 degrees [1].
O5-H4···O3ⁱᵛ: A second water-to-nitro group oxygen hydrogen bond with a distance of 2.18 Ångströms and an angle of 163 degrees [1].
Hydrogen Bond | Distance (Å) | Angle (°) | Interaction Type |
---|---|---|---|
N1-H1···O1ⁱ | 1.94 | 151 | N-H···O |
O2-H2···O5ⁱⁱ | 1.80 | 174 | O-H···O |
O5-H3···N2ⁱⁱⁱ | 2.12 | 165 | O-H···N |
O5-H4···O3ⁱᵛ | 2.18 | 163 | O-H···O |
The pyrazole ring system in 4-bromo-3-nitro-1H-pyrazole exhibits characteristics consistent with resonance-assisted hydrogen bonding (RAHB) [5] [6]. The pyrazole moiety contains an iminoenamine fragment (N=C-C=C-NH) that facilitates electron delocalization, potentially strengthening hydrogen bond interactions [5] [6]. However, studies on similar pyrazole systems indicate that the internal π-delocalization of the pyrazole ring limits the extent to which hydrogen bonding can further enhance this resonance [5] [6].
Comparative analysis with other pyrazole derivatives reveals that the N···N distances in neutral pyrazole hydrogen bonds typically range around 2.97 ± 0.10 Ångströms [5] [6]. In symmetrically substituted pyrazoles, these distances can be as short as 2.82 Ångströms, accompanied by identical C-C and C-N distances in both halves of the molecule [5] [6].
The crystal packing is further stabilized by various non-covalent interactions beyond classical hydrogen bonding [3]. The nitro group provides multiple oxygen acceptor sites, while the bromine substituent contributes to the overall electronic environment through its electron-withdrawing character [3]. Although bromine-bromine contacts are absent in this structure, the halogen's presence influences the charge distribution and consequently the strength of hydrogen bonding interactions [3].
The water molecules play a crucial bridging role in the hydrogen bonding network, connecting different molecular units through multiple donor and acceptor interactions [1]. This aqueous bridging creates a robust three-dimensional network that enhances crystal stability and influences the overall mechanical properties of the material.
Studies on related pyrazole systems demonstrate that these hydrogen bonding networks can exhibit dynamic proton disorder, particularly in symmetrically substituted derivatives [5] [6]. Such dynamic behavior can be detected through ¹⁵N cross-polarization magic angle spinning solid-state nuclear magnetic resonance spectroscopy, providing insights into the mobility and exchange processes within the crystal lattice [5] [6].
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